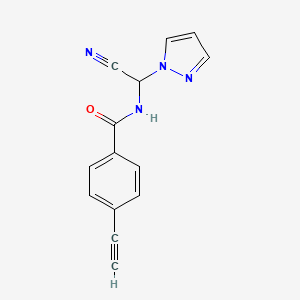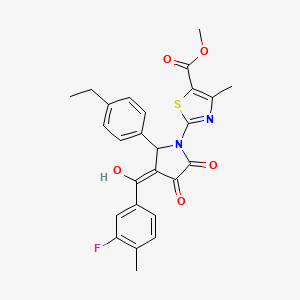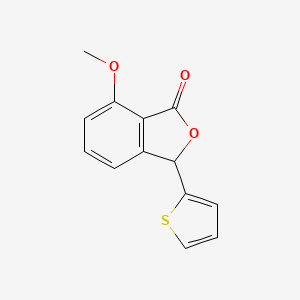
4-(Thiophen-2-yl)-1H-pyrrole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Thiophen-2-yl)-1H-pyrrole-3-carbonitrile is a heterocyclic compound that contains both a thiophene and a pyrrole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-2-yl)-1H-pyrrole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia or primary amines. Another method is the Gewald reaction, which involves the condensation of a thiophene derivative with a nitrile and a carbonyl compound under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
4-(Thiophen-2-yl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
科学研究应用
4-(Thiophen-2-yl)-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 4-(Thiophen-2-yl)-1H-pyrrole-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in cellular signaling and metabolism. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .
相似化合物的比较
Similar Compounds
Thiophene derivatives: Compounds like 2-thiophenecarbonitrile and 2-thiophenemethanol share structural similarities.
Pyrrole derivatives: Compounds such as 1H-pyrrole-2-carbonitrile and 1H-pyrrole-3-carboxaldehyde are structurally related.
Uniqueness
4-(Thiophen-2-yl)-1H-pyrrole-3-carbonitrile is unique due to the presence of both thiophene and pyrrole rings, which confer distinct electronic and steric properties. This dual-ring structure enhances its potential for diverse chemical reactivity and biological activity compared to simpler thiophene or pyrrole derivatives .
属性
CAS 编号 |
87388-71-4 |
|---|---|
分子式 |
C9H6N2S |
分子量 |
174.22 g/mol |
IUPAC 名称 |
4-thiophen-2-yl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C9H6N2S/c10-4-7-5-11-6-8(7)9-2-1-3-12-9/h1-3,5-6,11H |
InChI 键 |
LSJKJYDXBQAZDZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C2=CNC=C2C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-methoxyphenyl)-4H-cyclohepta[d]isoxazol-4-one](/img/structure/B12888166.png)
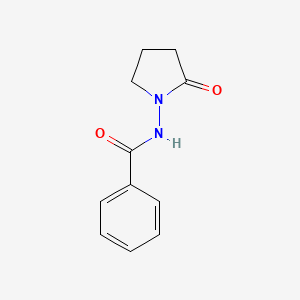
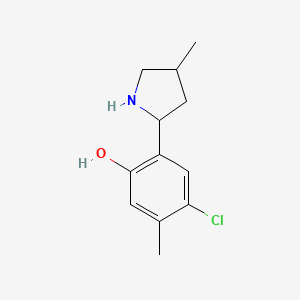

![3-(2,4,6-Trimethylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[d][1,2]oxazole](/img/structure/B12888181.png)
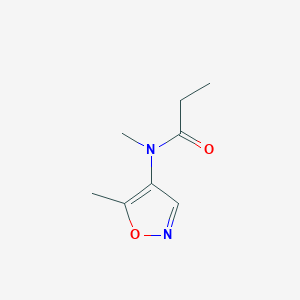
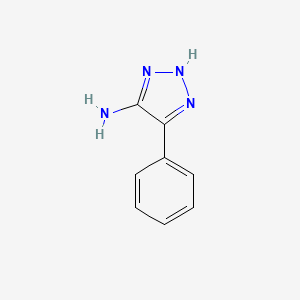
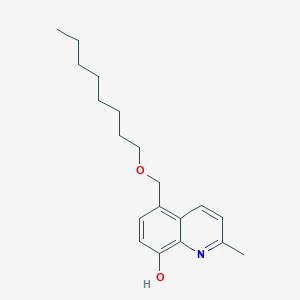
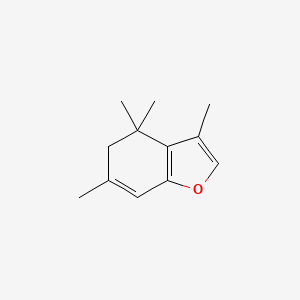
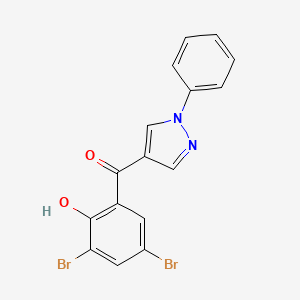
![3-(5-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12888225.png)
